BMS-564929 - 627530-84-1

BMS-564929

Catalog Number: EVT-263097
CAS Number: 627530-84-1
Molecular Formula: C14H12ClN3O3
Molecular Weight: 305.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-564929, chemically known as 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile, is a synthetic, nonsteroidal selective androgen receptor modulator (SARM) [, , ]. In scientific research, it serves as a valuable tool for investigating the mechanisms of androgen signaling and exploring the potential for developing tissue-selective therapies targeting the androgen receptor [, ].

Testosterone (T)

  • Compound Description: Testosterone is the primary circulating androgen hormone secreted by the testes in males. [] It plays a crucial role in male sexual development and function. [] Testosterone exhibits anabolic effects, influencing protein metabolism and muscle growth. []
  • Relevance: BMS-564929 is being investigated as a selective androgen receptor modulator (SARM) with potential therapeutic benefits similar to testosterone, particularly in areas like muscle growth. [, ] Unlike testosterone, which is predominantly active in muscle and converted to dihydrotestosterone (DHT) in other tissues like the prostate, BMS-564929 demonstrates tissue selectivity with a higher potency in muscle compared to the prostate. [, ]

Dihydrotestosterone (DHT)

  • Compound Description: Dihydrotestosterone is a more potent androgen that's derived from testosterone via the enzyme 5α-reductase. [] It's found in higher concentrations in the prostate and plays a significant role in prostate growth and function. []
  • Relevance: BMS-564929, while binding to the androgen receptor like DHT, exhibits a different tissue selectivity profile. [, ] BMS-564929 preferentially affects muscle tissue with less impact on the prostate, setting it apart from DHT's strong prostatic activity. [, ] The crystal structure of the BMS-564929-bound androgen receptor ligand-binding domain shows similarities to the DHT-bound structure, but with key differences in specific amino acid contacts, which likely contributes to its unique tissue selectivity. []

Tamoxifen

  • Compound Description: Tamoxifen is a well-known selective estrogen receptor modulator (SERM) widely used in breast cancer treatment. [] It functions as an estrogen receptor antagonist. []
  • Relevance: Tamoxifen serves as an example of the successful development and clinical application of a tissue-selective modulator for a nuclear receptor, highlighting the potential of similar strategies for other nuclear receptors like the androgen receptor, which BMS-564929 targets. []

Hydroxyflutamide

  • Compound Description: Hydroxyflutamide is a known androgen receptor antagonist. []
  • Relevance: The muscle-selective effects of BMS-564929 are inhibited by classical AR antagonists such as hydroxyflutamide, providing support for the direct action of BMS-564929 through the androgen receptor. []
  • Compound Description: These are all examples of SARMs, similar to BMS-564929. []
  • Relevance: These compounds highlight the growing class of SARMs being investigated and developed, showcasing the interest in finding compounds with selective anabolic activity and reduced androgenic side effects compared to traditional androgens like testosterone. [] The development of a multi-residue high-throughput UHPLC-MS/MS method for routine monitoring of SARM compounds in equine and bovine blood, including BMS-564929, reflects the increasing concern regarding the potential misuse of SARMs. []
Classification

BMS-564929 falls under the category of non-steroidal SARMs. Its classification is significant because it allows for targeted therapeutic effects without the broad androgenic side effects typically associated with steroidal compounds. The compound is currently in early clinical trials, focusing on its potential efficacy and safety in humans .

Synthesis Analysis

The synthesis of BMS-564929 involves several key steps that utilize various chemical reactions to construct its unique molecular framework. While specific proprietary details may be limited, the general synthetic pathway includes:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through a series of reactions.
  2. Key Reactions: The synthesis likely involves functional group transformations such as alkylation, acylation, and cyclization to form the core structure of BMS-564929.
  3. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product from unreacted materials and byproducts.

Technical parameters such as temperature, pressure, and reaction times are critical for optimizing yield and purity but are often proprietary information .

Molecular Structure Analysis

BMS-564929 has a molecular formula of C14H12ClN3O3C_{14}H_{12}ClN_{3}O_{3} and a molar mass of 305.72 g/mol. The compound's structure features a hydantoin scaffold that contributes to its selective binding properties at androgen receptors.

Structural Features

  • Chlorine Atom: The presence of chlorine enhances the lipophilicity and biological activity of the compound.
  • Functional Groups: The molecule contains multiple functional groups that facilitate interactions with the androgen receptor, enhancing its selectivity for muscle tissue over prostate tissue.

The three-dimensional conformation of BMS-564929 plays a crucial role in its binding affinity and selectivity towards androgen receptors, which has been characterized through X-ray crystallography studies .

Chemical Reactions Analysis

BMS-564929 undergoes various chemical reactions both in vitro and in vivo:

  1. Binding Reactions: It selectively binds to androgen receptors, leading to downstream signaling pathways that promote anabolic effects in muscle and bone tissues.
  2. Metabolic Reactions: In metabolic studies, BMS-564929 has shown significant suppression of luteinizing hormone levels, indicating its potent action on hormonal pathways.
  3. Comparative Studies: Research indicates that BMS-564929 is approximately 33 times more suppressive than testosterone regarding luteinizing hormone suppression .

These reactions underline the compound's potential therapeutic benefits while also highlighting challenges related to hormonal balance during treatment.

Mechanism of Action

The mechanism of action for BMS-564929 involves selective activation of androgen receptors located primarily in muscle and bone tissues:

  1. Androgen Receptor Activation: Upon binding to the androgen receptor, BMS-564929 induces conformational changes that activate transcriptional programs promoting muscle growth and bone density.
  2. Tissue Selectivity: The compound's design allows it to exert anabolic effects without significantly affecting prostate tissue, reducing risks associated with traditional androgen therapies.
  3. Hormonal Impact: Its potent suppression of luteinizing hormone suggests that while it promotes anabolic activity, it may also lead to reduced endogenous testosterone production, necessitating careful management in clinical applications .
Physical and Chemical Properties Analysis

BMS-564929 exhibits several notable physical and chemical properties:

These properties are critical for formulation development and therapeutic application .

Applications

BMS-564929 holds potential applications across various fields:

Introduction to Selective Androgen Receptor Modulators (SARMs)

Historical Development of SARMs as Alternatives to Traditional Androgen Therapies

The quest for tissue-selective androgens began with the recognition of significant limitations inherent in traditional anabolic-androgenic steroids (AAS). While testosterone and its synthetic derivatives demonstrated potent effects on muscle hypertrophy and bone density, their therapeutic utility was hampered by androgenic side effects including prostate stimulation, hepatotoxicity, and cardiovascular risks [2] [5]. The clinical success of selective estrogen receptor modulators (SERMs) like tamoxifen in the 1990s provided a conceptual framework for developing analogous molecules targeting the androgen receptor (AR) [6]. Researchers postulated that ligands could be engineered to produce differential activation of the AR across tissues, thereby separating the desirable anabolic effects from undesirable androgenic effects.

The first generation of nonsteroidal SARMs emerged in 1998 through independent discoveries by researchers at the University of Tennessee (arylpropionamide derivatives) and Ligand Pharmaceuticals (quinoline derivatives) [2] [6]. These proof-of-concept compounds demonstrated unprecedented tissue-selective activation in preclinical models—stimulating muscle and bone growth while sparing the prostate [6]. Subsequent structural refinements led to diverse chemical scaffolds including tetrahydroquinolines, tricyclic indoles, benzimidazoles, and hydantoins, each optimized for improved receptor binding affinity, oral bioavailability, and metabolic stability [5] [6]. By the early 2000s, several candidates had entered clinical development for conditions including osteoporosis, cancer cachexia, and benign prostatic hyperplasia, though none have yet achieved FDA approval [5] [10].

Table 1: Evolution of SARM Chemical Scaffolds

GenerationTime PeriodRepresentative ScaffoldsKey Advancements
First GenerationLate 1990sArylpropionamides, QuinolinesProof of tissue selectivity concept
Second GenerationEarly 2000sTetrahydroquinolines, Benzimidazoles, Tricyclic indolesImproved oral bioavailability
Third GenerationMid 2000sHydantoins (BMS-564929), ImidazolopyrazolesEnhanced potency and selectivity

The fundamental pharmacological promise of SARMs lies in their ability to circumvent key metabolic pathways that limit traditional androgens. Unlike testosterone, which undergoes 5α-reductase conversion to dihydrotestosterone (DHT) in androgen-responsive tissues (prostate, skin), SARMs are not substrates for this amplifying enzyme [9]. Additionally, SARMs lack the aromatization risk associated with testosterone, avoiding estrogenic side effects such as gynecomastia [5]. This unique combination of metabolic stability and tissue selectivity positioned SARMs as a revolutionary approach to androgen therapy [6].

BMS-564929: A Case Study in Tissue-Selective Androgen Receptor Modulation

BMS-564929 (molecular formula: C₁₄H₁₂ClN₃O₃; molecular weight: 305.72 g/mol) represents a pinnacle of third-generation SARM development [1] [4]. Synthesized by Bristol-Myers Squibb researchers in the mid-2000s, this hydantoin-derived compound was specifically engineered to address the potency and selectivity limitations of earlier SARMs [3] [7]. Its development emerged from structural optimization of nilutamide-derived analogs, culminating in a molecule with exceptional binding affinity for the androgen receptor (Ki = 2.11 ± 0.16 nM) and negligible interaction with other steroid receptors (estrogen, progesterone, glucocorticoid, mineralocorticoid) [8] [9].

The compound's chemical nomenclature—4-[(7R,7aS)-7-hydroxy-1,3-dioxo-hexahydro-1H-pyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile—reveals its intricate heterocyclic architecture [1] [4]. This structure features a chiral hydantoin core with defined stereochemistry at the 7-position [(7R,7aS) configuration], a critical determinant of its receptor binding specificity [3] [7]. The molecule's benzonitrile moiety and chloro-methyl substitution pattern contribute to its high AR affinity and resistance to metabolic degradation [1] [9].

Table 2: Key Physicochemical and Pharmacological Properties of BMS-564929

PropertyValueMeasurement Context
Molecular FormulaC₁₄H₁₂ClN₃O₃ [1] [3]
Molecular Weight305.72 g/mol [1] [3]
Androgen Receptor Binding (Ki)2.11 ± 0.16 nMCompetitive binding assay [8]
Functional Potency (EC₅₀)0.44 nMC2C12 transactivation assay [3] [8]
Muscle vs. Prostate Selectivity160-foldRat levator ani/prostate model [4] [9]

Preclinical characterization demonstrated unprecedented pharmacological potency. In castrated rat models—the gold standard for assessing androgen activity—BMS-564929 exhibited an ED₅₀ of 0.0009 mg/kg in the levator ani muscle (a sensitive indicator of anabolic activity), compared to 0.14 mg/kg in the prostate gland [4] [9]. This remarkable 160-fold tissue selectivity ratio represented a significant advancement over earlier SARMs, which typically achieved selectivity ratios below 30-fold [9]. When administered orally at 0.1 mg/kg, BMS-564929 produced 100% muscle stimulation, exceeding the effects observed with testosterone propionate while demonstrating only minimal prostate growth [4] [8].

The structural basis for this exceptional activity was illuminated through X-ray crystallographic studies of the BMS-564929-AR ligand binding domain (LBD) complex [3] [7]. These analyses revealed that the compound's R-configured hydroxy group forms critical hydrogen bonds with AR residue Asn705, while its carbonitrile group interacts with the hydrophobic pocket formed by Phe764, Leu704, and Met780 [3]. This precise orientation stabilizes a unique receptor conformation distinct from that induced by steroidal androgens, potentially explaining its tissue-selective transcriptional activity [7] [9].

The therapeutic impetus for BMS-564929's development focused primarily on age-related functional decline ("andropause"), characterized by decreased muscle mass, bone density, and libido [4]. Traditional testosterone replacement therapy effectively addresses these symptoms but carries risks of prostatic hyperplasia and uncontrolled erythrocytosis [5]. By selectively activating AR pathways in muscle and bone while minimizing prostate stimulation, BMS-564929 represented a potential paradigm shift in androgen therapy [4] [9]. Early clinical development progressed to Phase I trials for symptomatic treatment of andropause, though public results remain limited [1].

Beyond age-related decline, preclinical data suggested applications for BMS-564929 in cancer cachexia and osteoporosis [5]. In ovariectomized rat models (a standard osteoporosis model), BMS-564929 significantly increased trabecular bone mineral density and bone strength parameters at doses that produced minimal uterine stimulation [5] [9]. Similarly, in cancer cachexia models, it preserved lean body mass and muscle function without stimulating tumor growth [5]. These findings positioned BMS-564929 as a versatile candidate for multiple musculoskeletal disorders requiring tissue-selective anabolic support.

Properties

CAS Number

627530-84-1

Product Name

BMS-564929

IUPAC Name

4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile

Molecular Formula

C14H12ClN3O3

Molecular Weight

305.71 g/mol

InChI

InChI=1S/C14H12ClN3O3/c1-7-9(3-2-8(6-16)11(7)15)18-13(20)12-10(19)4-5-17(12)14(18)21/h2-3,10,12,19H,4-5H2,1H3/t10-,12+/m1/s1

InChI Key

KEJORAMIZFOODM-PWSUYJOCSA-N

SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(7R,7aS)-2-(3-chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione
BMS-564929

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)[C@@H]3[C@@H](CCN3C2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.